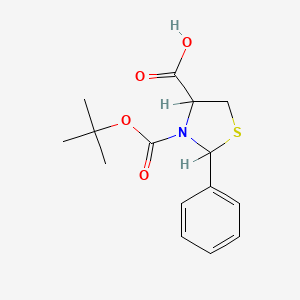

3-(tert-Butoxycarbonyl)-2-phenylthiazolidine-4-carboxylic acid

Description

Historical Development of Thiazolidine Scaffolds in Medicinal Chemistry

The thiazolidine core, a five-membered heterocycle containing sulfur and nitrogen, was first synthesized in 1923 by Kallenberg through the reaction of carbonyl sulfide with ammonia and α-halogenated carboxylic acids. Early methodologies relied on prolonged heating (12 hours at 100–110°C) using chloroacetic acid and thiourea, as described by Liberman et al.. These foundational studies laid the groundwork for understanding the scaffold's reactivity, particularly at the C5 and N3 positions.

The medicinal potential of thiazolidines became apparent in the 1970s with the discovery of ciglitazone, a 2,4-thiazolidinedione (TZD) derivative exhibiting antihyperglycemic activity. Subsequent development of pioglitazone and rosiglitazone highlighted the scaffold's versatility in targeting peroxisome proliferator-activated receptor gamma (PPARγ). Parallel research into non-TZD derivatives revealed broader pharmacological applications, including antimicrobial and anticancer properties.

Table 1: Milestones in Thiazolidine Derivative Development

Significance of N-Boc Protected Thiazolidines

The tert-butoxycarbonyl (Boc) group serves as a critical protecting strategy for thiazolidine nitrogen atoms, enabling selective functionalization at other reactive centers. In conventional TZD synthesis, the N3 position often participates in unwanted side reactions during C5 substitution. Boc protection addresses this challenge by:

- Sterically shielding the nitrogen lone pair

- Preventing nucleophilic attack during coupling reactions

- Facilitating acid-labile deprotection under mild conditions

This protection strategy proved essential in synthesizing complex analogues like rosiglitazone, where sequential functionalization of the TZD core required precise control over reactivity. Microwave-assisted synthetic methods further enhanced Boc-protected thiazolidine production, reducing reaction times from hours to minutes while maintaining yields above 80%.

Research Evolution of 2-Phenylthiazolidine-4-carboxylic Acid Derivatives

The introduction of a phenyl group at C2 and carboxylic acid at C4 created derivatives with enhanced physicochemical properties:

- Steric Effects : The 2-phenyl group imposes conformational restrictions, favoring bioactive orientations in target binding pockets.

- Acid-Base Properties : The C4 carboxylic acid enables salt formation, improving aqueous solubility for in vivo applications.

- Hydrogen Bonding Capacity : The carboxylate group participates in critical interactions with biological targets, as seen in protein tyrosine phosphatase 1B (PTP1B) inhibitors.

Recent studies demonstrate that 2-aryl substitutions significantly influence antibiofilm activity. For instance, halogenated phenyl groups at C2 enhanced biofilm eradication against methicillin-resistant Staphylococcus aureus (MRSA) by 17% compared to vancomycin.

Table 2: Structure-Activity Relationships of C2-Substituted Thiazolidines

Importance of 3-(tert-Butoxycarbonyl)-2-phenylthiazolidine-4-carboxylic Acid in Contemporary Research

This compound combines three critical features:

- Boc Protection : Enables sequential derivatization at C4 and C5 positions

- Chiral Center : The C4 carboxylic acid creates stereochemical complexity for asymmetric synthesis

- Aromatic-Heterocyclic Hybrid : Merges phenyl ring π-π stacking potential with thiazolidine's hydrogen bonding capacity

Modern applications leverage these attributes in:

- Peptide Mimetics : The carboxylic acid serves as a glutamic acid surrogate in protease-resistant analogs.

- Metal Chelation : The thiazolidine sulfur and carboxylate oxygen coordinate transition metals for catalytic applications.

- Prodrug Development : Boc deprotection in vivo generates active metabolites with modified pharmacokinetics.

A 2023 study demonstrated its utility as a linchpin in synthesizing bis-spirothiazolidines, novel heterocycles showing 85% inhibition of breast cancer cell proliferation at 10 µM. The compound's structural flexibility allows conjugation with coumarin moieties and triazine rings, expanding its scope in multifunctional drug design.

Reaction Scheme 1: Proposed Synthesis Pathway $$ \text{Chloroacetic acid} + \text{Thiourea} \xrightarrow{\Delta, 12\text{h}} \text{2-Imino-4-thiazolidinone} \xrightarrow{\text{HCl}} \text{TZD Core} $$ $$ \text{TZD Core} + \text{Di-tert-butyl dicarbonate} \xrightarrow{\text{DMAP}} \text{N-Boc Protected Derivative} $$

Properties

IUPAC Name |

3-[(2-methylpropan-2-yl)oxycarbonyl]-2-phenyl-1,3-thiazolidine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO4S/c1-15(2,3)20-14(19)16-11(13(17)18)9-21-12(16)10-7-5-4-6-8-10/h4-8,11-12H,9H2,1-3H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTGJLLUGEPDNFX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C(CSC1C2=CC=CC=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(tert-Butoxycarbonyl)-2-phenylthiazolidine-4-carboxylic acid typically involves the reaction of 2-phenylthiazolidine-4-carboxylic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic addition-elimination, forming a tetrahedral intermediate, followed by the elimination of a carbonate ion .

Industrial Production Methods: Industrial production methods for this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions: 3-(tert-Butoxycarbonyl)-2-phenylthiazolidine-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound to its corresponding thiazolidine derivative.

Substitution: The Boc group can be removed under acidic conditions, allowing for further functionalization of the amine group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Sodium borohydride is often used as a reducing agent.

Substitution: Trifluoroacetic acid (TFA) is commonly used to remove the Boc protecting group.

Major Products Formed:

Oxidation: Sulfoxides and sulfones.

Reduction: Thiazolidine derivatives.

Substitution: Free amine derivatives.

Scientific Research Applications

Medicinal Chemistry

1.1 Synthesis of Chiral Compounds

The compound serves as a precursor for the synthesis of chiral bicyclic lactams, which are valuable in drug discovery due to their biological activity. The method involves the reaction of L-cysteine with carbonyl compounds, leading to thiazolidine derivatives that can be further transformed into complex structures. For instance, studies have demonstrated the stereo-selective conversion of thiazolidines into oxathiane–γ-lactam systems, enhancing their utility in organic synthesis and medicinal chemistry applications .

1.2 Tyrosinase Inhibition

Research has highlighted the potential of 3-(tert-Butoxycarbonyl)-2-phenylthiazolidine-4-carboxylic acid as a tyrosinase inhibitor. Tyrosinase is an enzyme involved in melanin biosynthesis, and its inhibition can be beneficial in treating hyperpigmentation disorders. The compound has been shown to exhibit significant inhibitory activity against mushroom tyrosinase, with modifications at the 2-position leading to enhanced potency. For example, derivatives designed with specific substitutions demonstrated inhibition rates exceeding 66% at certain concentrations .

Antioxidant Activity

2.1 Biological Evaluation

The antioxidant properties of thiazolidine derivatives have been extensively studied, revealing their potential in combating oxidative stress-related diseases. The synthesized compounds have been evaluated for their antioxidant activity through various assays, demonstrating promising results that suggest their application in nutraceuticals and pharmaceuticals aimed at reducing oxidative damage .

Antibacterial Properties

3.1 Activity Against Multi-Drug Resistant Bacteria

The antibacterial efficacy of thiazolidine derivatives has been explored due to their ability to mimic essential functions of amino acids, thereby inhibiting bacterial growth. A study synthesized several derivatives from L-cysteine and evaluated their activity against multi-drug resistant strains such as Staphylococcus aureus and Escherichia coli. The results indicated that these compounds exhibited significant antibacterial effects, surpassing those of conventional antibiotics, thus presenting a potential avenue for new antimicrobial agents .

Data Tables

| Compound | Synthesis Method | Biological Activity | Yield (%) |

|---|---|---|---|

| This compound | Reaction of L-cysteine with benzaldehyde | Tyrosinase inhibitor | 95 |

| (2R/S,4R)-2-(2,4-dimethoxyphenyl)thiazolidine-4-carboxylic acid | Modification of thiazolidine core | Competitive tyrosinase inhibitor | 66.47% inhibition at 20 μM |

| Novel TCA derivatives | Synthesis from L-cysteine and dihydroxybenzaldehyde | Antibacterial against MDR bacteria | High yield under mild conditions |

Case Studies

Case Study 1: Tyrosinase Inhibition

In a comparative study, various thiazolidine derivatives were synthesized and tested for their ability to inhibit tyrosinase activity. Among them, the derivative with a dimethoxy substitution showed the highest efficacy, indicating that structural modifications can significantly influence biological activity.

Case Study 2: Antibacterial Efficacy

A set of three novel thiazolidine derivatives was synthesized and tested against multi-drug resistant bacterial strains using the Kirby-Bauer method. These compounds demonstrated notable antibacterial properties, providing a foundation for further development as potential therapeutic agents against resistant infections.

Mechanism of Action

The mechanism of action of 3-(tert-Butoxycarbonyl)-2-phenylthiazolidine-4-carboxylic acid involves the protection of the amine group through the formation of a carbamate. The Boc group is added to the amine via nucleophilic addition-elimination, forming a stable intermediate. The Boc group can be removed under acidic conditions, regenerating the free amine .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of this compound becomes evident when compared to analogs. Below is a detailed analysis of key derivatives and their distinctions:

3-(tert-Butoxycarbonyl)-2-(4-chlorophenyl)-1,3-thiazolidine-4-carboxylic acid

- Structure : Differs by a 4-chlorophenyl substituent instead of phenyl.

- Properties : The electron-withdrawing chlorine atom enhances lipophilicity and may improve membrane permeability. Crystallographic studies reveal intermolecular O–H⋯O hydrogen bonding, influencing packing efficiency .

- Activity : Exhibits antimicrobial and antitumor properties, attributed to the chloro-substituent’s electronic effects .

(R)-3-Acetylthiazolidine-4-carboxylic Acid

- Structure : Replaces the Boc group with an acetyl moiety.

- Properties : The acetyl group reduces steric bulk but lacks the Boc group’s stability under acidic conditions. Similarity score: 1.00 (CAS 117918-23-7) .

- Activity : Used in peptide synthesis but may exhibit lower metabolic stability due to the absence of protective groups.

4-(tert-Butoxycarbonyl)thiomorpholine-3-carboxylic Acid

- Structure : Thiomorpholine ring (six-membered, one sulfur) replaces the thiazolidine ring (five-membered, one sulfur and one nitrogen).

- Similarity score: 0.60 (CAS 114525-81-4) .

- Activity: Potential differences in target binding due to ring size and heteroatom positioning.

(4S,5R)-3-(tert-Butoxycarbonyl)-2,2-dimethyl-4-phenyloxazolidine-5-carboxylic Acid

- Structure : Oxazolidine ring (oxygen instead of sulfur) with additional methyl groups.

- Properties : Oxygen’s electronegativity increases polarity, while methyl groups introduce steric hindrance. Used in pharmaceuticals like donepezil .

- Activity : Enhanced rigidity may improve receptor selectivity but reduce solubility.

(S)-3-(tert-Butoxycarbonyl)-5,5-dimethylthiazolidine-4-carboxylic Acid

- Structure : Incorporates 5,5-dimethyl groups on the thiazolidine ring.

- Similarity score: 1.00 (CAS 112898-19-8) .

- Activity : Likely impacts pharmacokinetics by slowing enzymatic degradation.

Data Table: Key Structural and Functional Comparisons

Research Findings and Implications

- Substituent Effects : Chlorine or methyl groups enhance lipophilicity and stability but may reduce aqueous solubility. Boc groups improve synthetic versatility .

- Ring Heteroatoms : Sulfur (thiazolidine) vs. oxygen (oxazolidine) alters electronic density and hydrogen-bonding capacity, affecting target interactions .

- Crystallography : Intermolecular hydrogen bonds in chlorophenyl derivatives suggest solid-state stability advantages .

Biological Activity

3-(tert-Butoxycarbonyl)-2-phenylthiazolidine-4-carboxylic acid (CAS No. 106086-10-6) is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and metabolic regulation. This article explores its biological activity, synthesizing findings from various studies, patents, and chemical databases.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 309.38 g/mol. The compound features a thiazolidine ring, which is significant for its biological properties.

Key Structural Features

| Feature | Description |

|---|---|

| Molecular Formula | |

| Molecular Weight | 309.38 g/mol |

| Functional Groups | Carboxylic acid, tert-butoxycarbonyl |

| Stereochemistry | (2R,4R) configuration |

Anticancer Potential

One of the most notable biological activities of this compound is its potential in cancer therapy. A patent highlights its efficacy in treating melanoma by inducing apoptosis in melanoma cells. The compound was shown to disrupt cellular mechanisms that facilitate tumor growth, making it a candidate for further development in oncology .

Case Study: Melanoma Treatment

In a study focused on melanoma, the compound was administered in vitro to melanoma cell lines. The results indicated a significant reduction in cell viability and an increase in apoptotic markers, suggesting that the compound effectively triggers programmed cell death in cancer cells.

Metabolic Effects

Research has also indicated that this compound may influence metabolic pathways. Its structure allows it to interact with various enzymes involved in metabolic processes, potentially leading to beneficial effects on metabolic disorders. For instance, it may modulate the activity of carboxylesterases, which are crucial for the metabolism of carboxylic acids and their derivatives .

Toxicity Profile

The toxicity profile of this compound has been assessed through various studies. It has been suggested that while the compound shows promising biological activity, its safety profile needs thorough evaluation through repeated-dose toxicity studies. Such assessments are critical for understanding its long-term effects and potential side effects when used therapeutically .

Synthesis and Biological Testing

A recent study synthesized several derivatives of thiazolidine compounds, including this compound. Biological assays were conducted to evaluate their antibacterial and anticancer activities. The findings indicated that modifications to the thiazolidine structure could enhance biological activity, suggesting that further structural optimization could yield more potent derivatives .

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, a comparative analysis with related compounds was performed:

| Compound | Anticancer Activity | Metabolic Modulation | Toxicity Level |

|---|---|---|---|

| This compound | High | Moderate | Low |

| Benzyl acetate | Moderate | High | Moderate |

| 2-phenethyl alcohol | Low | High | Low |

This table illustrates that while this compound exhibits high anticancer activity, its metabolic modulation is moderate compared to other compounds.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to prepare 3-(tert-Butoxycarbonyl)-2-phenylthiazolidine-4-carboxylic acid, and how can purity be optimized?

- Methodological Answer : The synthesis typically involves Boc (tert-butoxycarbonyl) protection of the amine group, followed by cyclocondensation of a cysteine derivative with a benzaldehyde analog. Purification often utilizes recrystallization or column chromatography, with purity verified via HPLC or NMR. Intermolecular hydrogen bonds observed in the crystal structure (e.g., O–H⋯O interactions) can influence crystallization efficiency .

Q. Which spectroscopic and crystallographic techniques are critical for structural confirmation?

- Methodological Answer : Single-crystal X-ray diffraction (XRD) is essential for confirming bond lengths and angles, as demonstrated in structural studies of analogs like 3-(tert-Butoxycarbonyl)-2-(4-chlorophenyl) derivatives . Complementary techniques include H/C NMR for functional group analysis and IR spectroscopy for identifying carbonyl (Boc) and carboxylic acid motifs. Computational validation (e.g., DFT calculations) can compare experimental bond lengths with theoretical models .

Q. How is the antimicrobial activity of this compound evaluated in preliminary assays?

- Methodological Answer : Standard in vitro assays include minimum inhibitory concentration (MIC) tests against Gram-positive/negative bacteria (e.g., Staphylococcus aureus, E. coli) and fungal strains. Antitumor potential is assessed via cytotoxicity assays (e.g., MTT) using cancer cell lines. Positive controls (e.g., ampicillin for antimicrobials) and dose-response curves are critical for validating activity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to investigate the role of the aryl substituent?

- Methodological Answer : Systematic substitution of the phenyl group with electron-withdrawing (e.g., 4-Cl, 4-F) or donating groups (e.g., 4-OCH) allows analysis of electronic effects on bioactivity. For example, 4-chlorophenyl analogs show enhanced antimicrobial activity due to increased lipophilicity, while fluorophenyl derivatives (as seen in related compounds) may improve metabolic stability . Bioisosteric replacements (e.g., thiophene for phenyl) can further explore steric and electronic contributions.

Q. What strategies resolve contradictions in reported biological activity data across studies?

- Methodological Answer : Discrepancies may arise from variations in assay conditions (e.g., pH, solvent, cell line specificity). Reproducibility requires strict adherence to protocols like CLSI guidelines for antimicrobial testing. Meta-analyses of structural analogs (e.g., comparing 4-chlorophenyl vs. phenyl derivatives) and impurity profiling (via LC-MS) can identify confounding factors .

Q. How do solid-state interactions (e.g., hydrogen bonding) influence stability and reactivity?

- Methodological Answer : Intermolecular O–H⋯O hydrogen bonds in the crystal lattice (observed in XRD studies) enhance thermal stability but may reduce solubility. Stability under accelerated degradation conditions (e.g., 40°C/75% RH) should be monitored via HPLC. Reactivity in solution (e.g., Boc deprotection kinetics) can be studied using pH-dependent NMR .

Q. What computational approaches predict the compound’s reactivity or interaction with biological targets?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) models interactions with bacterial enzymes (e.g., dihydrofolate reductase) or cancer-related proteins. MD simulations assess binding stability, while QSAR models correlate electronic descriptors (e.g., HOMO-LUMO gaps) with observed bioactivity. Experimental validation via mutagenesis or enzyme inhibition assays is critical .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.